4-(5-Nitro-2-thienyl)-2-thiazolamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Nitro-2-thienyl)-2-thiazolamine is a heterocyclic compound that contains both thiazole and thiophene rings These rings are known for their diverse biological activities and are commonly found in various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Nitro-2-thienyl)-2-thiazolamine typically involves the reaction of 5-nitro-2-thiophenecarboxaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the thiazole ring. The reaction is usually carried out in ethanol or another suitable solvent, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(5-Nitro-2-thienyl)-2-thiazolamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be oxidized to form sulfoxides or sulfones.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of various substituents on the thiophene ring.
Scientific Research Applications
4-(5-Nitro-2-thienyl)-2-thiazolamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 4-(5-Nitro-2-thienyl)-2-thiazolamine involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. The compound’s ability to inhibit specific enzymes, such as kinases, makes it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
2-(5-Nitro-2-thienyl)-5-substituted-1,3,4-thiadiazoles: Known for their antimicrobial and anticancer activities.
4-Methyl-2-phenylthiazole-5-carbohydrazide: Used as a precursor for various thiazole derivatives with biological activities.
5-Nitrothiophene-2-carboxaldehyde: Used in the synthesis of various heterocyclic compounds with potential pharmacological activities
Uniqueness
4-(5-Nitro-2-thienyl)-2-thiazolamine is unique due to the presence of both nitro and amine groups, which confer distinct chemical reactivity and biological activity. Its dual functionality allows it to participate in a wide range of chemical reactions and interact with multiple biological targets, making it a versatile compound for research and potential therapeutic applications.
Properties
CAS No. |
34801-16-6 |
---|---|
Molecular Formula |
C7H5N3O2S2 |
Molecular Weight |
227.3 g/mol |
IUPAC Name |
4-(5-nitrothiophen-2-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H5N3O2S2/c8-7-9-4(3-13-7)5-1-2-6(14-5)10(11)12/h1-3H,(H2,8,9) |
InChI Key |
YXXHXFBIUKWGMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)[N+](=O)[O-])C2=CSC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.